

4-Chloro-1H-pyrazole: A Comprehensive Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: 4-Chloro-1H-pyrazole

Cat. No.: B098856

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Introduction: The Strategic Importance of 4-Chloro-1H-pyrazole in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, the pyrazole scaffold stands out as a "privileged structure," consistently featured in a multitude of biologically active compounds and functional materials.^[1] Its unique electronic properties and versatile substitution patterns make it a cornerstone for the design of novel therapeutics. Within this important class of heterocycles, **4-Chloro-1H-pyrazole** (CAS No: 15878-00-9) has emerged as a particularly strategic building block.^[2] The presence of a chloro-substituent at the C4 position—a site known for its electron richness and susceptibility to electrophilic attack in the parent pyrazole—introduces a critical nexus of stability and reactivity.^[3] This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of **4-Chloro-1H-pyrazole**, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile intermediate in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

4-Chloro-1H-pyrazole is a crystalline solid at room temperature.^[2] Its fundamental properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	$C_3H_3ClN_2$	[2]
Molecular Weight	102.52 g/mol	[2]
CAS Number	15878-00-9	[2]
Appearance	Solid	[2]
IUPAC Name	4-chloro-1H-pyrazole	[2]
SMILES	<chem>C1=C(C=NN1)Cl</chem>	[2]
InChIKey	BADSZRMNXWLUKO- UHFFFAOYSA-N	[2]

Crystal Structure and Supramolecular Assembly

The solid-state architecture of **4-Chloro-1H-pyrazole** has been elucidated by low-temperature X-ray crystallography. The compound crystallizes in the orthorhombic space group Pnma. A notable feature of its crystal structure is the formation of intermolecular N—H···N hydrogen bonds, which drive the self-assembly of the molecules into trimeric units. This arrangement is isostructural with its bromo-analogue, 4-bromo-1H-pyrazole.

The asymmetric unit contains one and a half molecules, with one molecule situated on a mirror plane. This symmetry results in the crystallographic disorder of the N-H proton over two positions, each with 50% occupancy. The C-N bond lengths in the ring are approximately 1.334-1.335 Å, indicating significant delocalization of the pi-electrons throughout the aromatic system.

Below is a diagram illustrating the fundamental structure of **4-Chloro-1H-pyrazole**.

Caption: Molecular structure of **4-Chloro-1H-pyrazole**.

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of **4-Chloro-1H-pyrazole** is essential for reaction monitoring and quality control.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) δ 9.14 (br s, 1H, NH), 7.57 (s, 2H, CH=CH).[4]

¹³C NMR (100 MHz, CDCl₃) δ 132.1 (C3/C5), 110.6 (C4).[4]

Mass Spectrometry (HRMS) m/z calcd for [C₃H₃CIN₂ + H]⁺: 103.0058; found: 103.0058.[4]

Infrared (IR) Key absorptions include N-H stretching bands in the region of 3100-3180 cm⁻¹.[5]

Interpretation of Spectroscopic Data:

- ¹H NMR: The two equivalent protons at the C3 and C5 positions appear as a sharp singlet at 7.57 ppm, indicative of the molecule's symmetry. The N-H proton is a broad singlet, a characteristic feature due to quadrupole broadening and potential intermolecular exchange.
- ¹³C NMR: The carbon atom bearing the chlorine (C4) is shielded and appears at 110.6 ppm. The two equivalent carbons (C3 and C5) are deshielded and resonate at 132.1 ppm.[4]
- Mass Spectrometry: The high-resolution mass spectrum confirms the elemental composition of the protonated molecule. The fragmentation pattern of pyrazoles typically involves the expulsion of HCN and N₂.[6]
- Infrared Spectroscopy: The N-H stretching frequency is a key diagnostic peak. In the solid state, this band is influenced by the hydrogen bonding present in the crystal lattice.[5]

Synthesis of 4-Chloro-1H-pyrazole

The most direct and industrially relevant synthesis of **4-Chloro-1H-pyrazole** involves the electrophilic chlorination of the parent 1H-pyrazole. The C4 position of the pyrazole ring is electron-rich and thus highly susceptible to electrophilic attack.

Experimental Protocol: Chlorination of 1H-Pyrazole

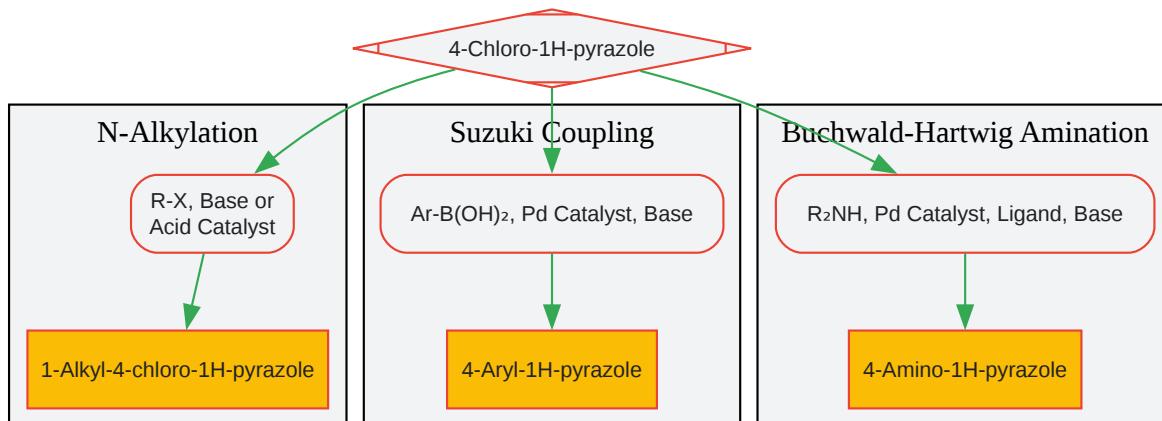
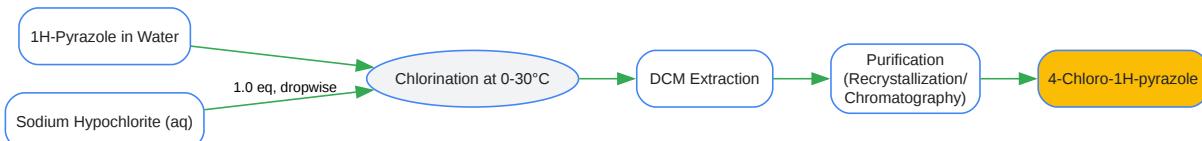
This protocol is adapted from established methods for the chlorination of pyrazoles.[7]

Materials:

- 1H-Pyrazole
- Sodium hypochlorite (NaOCl) solution (e.g., 8.7% w/w aqueous solution)
- Water (deionized)
- Dichloromethane (DCM) or other suitable organic solvent for extraction
- Anhydrous sodium sulfate or magnesium sulfate
- Reaction flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 1H-pyrazole (1.0 eq) in water. Cool the suspension in an ice bath to 0-5 °C.
- Addition of Chlorinating Agent: Slowly add an aqueous solution of sodium hypochlorite (1.0 eq) dropwise to the stirred suspension via the dropping funnel. It is critical to maintain the reaction temperature below 30 °C throughout the addition to minimize side reactions.[\[7\]](#)
- Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Workup: Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x volume). Combine the organic layers.
- Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield pure **4-Chloro-1H-pyrazole**.



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